N,N'-bis(2-methylpropyl)carbamimidothioic acid
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Overview
Description
Thiochromone Thiochromone is a sulfur-containing heterocyclic compound that is structurally related to chromone It is characterized by a fused ring system consisting of a benzene ring and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiochromone can be synthesized through several synthetic routes. One common method involves the cyclization of 2-mercaptobenzaldehyde with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield thiochromone.
Another method involves the use of 2-mercaptobenzoic acid as a starting material. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with a base, such as sodium hydroxide, to induce cyclization and form thiochromone.
Industrial Production Methods
Industrial production of thiochromone typically involves the large-scale synthesis of the compound using optimized reaction conditions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity thiochromone suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Thiochromone undergoes various chemical reactions, including:
Oxidation: Thiochromone can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of thiochromone can yield dihydrothiochromone derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Thiochromone can undergo substitution reactions at the thiopyran ring. For example, halogenation using halogens like chlorine or bromine can introduce halogen atoms into the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Chlorine, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiochromone derivatives
Substitution: Halogenated thiochromone derivatives
Scientific Research Applications
Thiochromone and its derivatives have found applications in various scientific research fields:
Chemistry: Thiochromone is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: Thiochromone derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. They are studied for their potential as therapeutic agents.
Medicine: Thiochromone-based compounds are investigated for their potential use in drug development. Their ability to interact with biological targets makes them promising candidates for pharmaceutical applications.
Industry: Thiochromone derivatives are used in the development of dyes, pigments, and other industrial chemicals. Their unique chemical properties make them valuable in various industrial processes.
Mechanism of Action
The mechanism of action of thiochromone and its derivatives involves their interaction with specific molecular targets. For example, thiochromone derivatives with anticancer properties may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Thiochromone is structurally similar to chromone, which contains an oxygen atom in place of the sulfur atom in the thiopyran ring. This substitution imparts different chemical and biological properties to thiochromone. Compared to chromone, thiochromone derivatives often exhibit enhanced biological activities, making them unique and valuable for various applications.
List of Similar Compounds
Chromone: Oxygen-containing analog of thiochromone
Coumarin: Another heterocyclic compound with a fused benzene and pyrone ring system
Benzothiophene: Contains a fused benzene and thiophene ring system
Thiochromone’s unique sulfur-containing structure and its diverse range of applications make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
N,N'-bis(2-methylpropyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIXICPADGNMGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=NCC(C)C)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=NCC(C)C)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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